molecular formula C8H14O2 B573507 2-Pentanone, 4-(1-propenyloxy)- (9CI) CAS No. 183367-78-4

2-Pentanone, 4-(1-propenyloxy)- (9CI)

Cat. No.: B573507
CAS No.: 183367-78-4
M. Wt: 142.198
InChI Key: RKWKWAFXPDBMTM-UHFFFAOYSA-N
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Description

2-Pentanone, 4-(1-propenyloxy)- (9CI) is a substituted ketone featuring a pentanone backbone with a 1-propenyloxy group at the 4th carbon position. The propenyloxy substituent (CH₂CH=CH-O-) introduces both ether and alkene functionalities, influencing its physicochemical properties and reactivity. Substituted pentanones are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and functional group compatibility .

Properties

CAS No.

183367-78-4

Molecular Formula

C8H14O2

Molecular Weight

142.198

IUPAC Name

4-prop-1-enoxypentan-2-one

InChI

InChI=1S/C8H14O2/c1-4-5-10-8(3)6-7(2)9/h4-5,8H,6H2,1-3H3

InChI Key

RKWKWAFXPDBMTM-UHFFFAOYSA-N

SMILES

CC=COC(C)CC(=O)C

Synonyms

2-Pentanone, 4-(1-propenyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 2-Pentanone, 4-(1-propenyloxy)- (9CI) with structurally related compounds:

Compound Name (9CI) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
2-Pentanone, 4-(1-propenyloxy)- 4-(CH₂CH=CH-O-) C₈H₁₄O₂ 142.20 (calc.) Hypothesized higher reactivity due to alkene; potential antimicrobial activity
2-Pentanone, 4-hydroxy-3-methylene- (R)- 4-OH, 3-CH₂ C₆H₁₀O₂ 114.14 Polar due to -OH; lower volatility; possible use in chiral synthesis
2-Pentanone, 3-ethoxy-4-methyl- 3-OCH₂CH₃, 4-CH₃ C₈H₁₆O₂ 144.21 Increased hydrophobicity; agrochemical intermediates
4-(2-Propenylthio)-2-butanone 4-S-CH₂CH=CH₂ C₇H₁₂OS 144.23 Sulfur enhances boiling point; thioether stability
4-Methyl-2-pentanone (Methylisobutylketone) 4-CH₃ C₆H₁₂O 100.16 Common solvent; low water solubility

Physicochemical Properties

  • Boiling Points: The propenyloxy group’s alkene may reduce boiling point compared to hydroxyl or ethoxy substituents, which form stronger hydrogen bonds. For example, 2-Pentanone, 3-ethoxy-4-methyl- (MW 144.21) likely has a higher boiling point than 2-Pentanone, 4-(1-propenyloxy)- due to increased molecular weight and ethoxy polarity .
  • Solubility : The propenyloxy group’s ether linkage may confer moderate water solubility, intermediate between hydroxylated derivatives (e.g., 4-hydroxy-3-methylene-, highly polar) and sulfur-containing analogs (e.g., 4-(2-propenylthio)-, less polar) .

Research Findings and Limitations

  • Gaps in Data: Direct experimental data on 2-Pentanone, 4-(1-propenyloxy)- (9CI) are absent in the evidence. Properties are inferred from analogs, introducing uncertainty.
  • Contradictions : Ethoxy and thioether substituents may confer divergent stability profiles; for example, thioethers resist hydrolysis better than ethers, complicating direct comparisons .
  • Synthesis Challenges: While 2-Pentanone, 5-hydroxy-4-methyl-3-methylene- () has a documented synthesis route (73% yield), propenyloxy derivatives may require tailored methods due to alkene sensitivity .

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